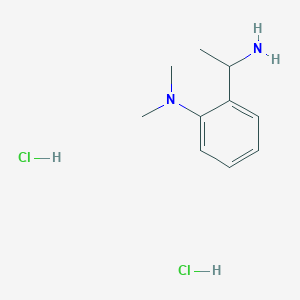
2-(1-aminoethyl)-N,N-dimethylaniline dihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“2-(1-aminoethyl)-N,N-dimethylaniline dihydrochloride” is also known as Y-27632 . It is a highly potent, cell-permeable, reversible, and selective inhibitor of Rho-associated protein kinases . It is used in various scientific research fields, including stem cell research and cell growth and viability studies .
Synthesis Analysis
The synthesis of such compounds often involves the use of α,β-unsaturated aldehydes, which are versatile building blocks in organic synthesis . A one-pot method for the construction of quinolines via Skraup and Doebner–Miller reactions from α,β-unsaturated aldehydes and substituted anilines has been developed .Molecular Structure Analysis
The molecular structure of this compound includes a cyclohexane ring with an aminoethyl group and a pyridyl group attached . The chemical formula is C₁₄H₂₁N₃O•2HCl .Chemical Reactions Analysis
This compound is known to inhibit the kinase activity of both ROCK-I and ROCK-II in vitro . The inhibition is competitive with respect to ATP . It also inhibits PRK2 .Physical And Chemical Properties Analysis
Y-27632 is a crystalline solid . It is soluble in DMSO, methanol, and water . It is hygroscopic, meaning it absorbs moisture from the air .Aplicaciones Científicas De Investigación
- Y-27632 is a highly potent inhibitor of Rho-associated coiled coil-forming kinases (ROCK1 and ROCK2) with an IC50 of 800nM .
- It may mitigate ischemia-reperfusion injury by reducing inflammatory cytokines after reperfusion, potentially preventing acute renal failure .
- It improves the survival rate of human embryonic stem cells, making it valuable in stem cell research .
ROCK Inhibition in Smooth Muscle and Cell Contractility
Cardioprotective Effects
Stem Cell Studies and Cryopreservation
Neurite Outgrowth in Neuronal Cells
Mecanismo De Acción
Target of Action
The primary targets of 2-(1-aminoethyl)-N,N-dimethylaniline dihydrochloride, also known as Y-27632, are the Rho-associated coiled-coil forming protein serine/threonine kinases (ROCKs), specifically ROCK1 and ROCK2 . These kinases play a crucial role in Rho-mediated cell adhesion and smooth muscle contraction .
Mode of Action
Y-27632 acts as a potent, ATP-competitive inhibitor of ROCKs . It competes with ATP for binding to the catalytic site of these kinases, thereby inhibiting their activity . It also inhibits PRK2, another kinase .
Biochemical Pathways
The inhibition of ROCKs by Y-27632 affects several biochemical pathways. It blocks agonist-induced Ca2+ sensitization of myosin phosphorylation and smooth muscle contractions, suppresses RhoA-induced formation of stress fibers in hepatic stellate cells, and reduces the increase of inflammatory cytokines .
Result of Action
The inhibition of ROCKs by Y-27632 has several cellular effects. It promotes skeletal myogenic differentiation of MESP1+ mesoderm, as shown by immunostaining for Myosin Heavy Chain+ and Myogenin . It also increases the survival rate of human embryonic stem (hES) cells and induced pluripotent stem cells (iPSCs) undergoing cryopreservation .
Action Environment
It is known that the compound is used as a component of growth media for urothelial organoids , suggesting that its action, efficacy, and stability can be influenced by the cellular and molecular environment.
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
2-(1-aminoethyl)-N,N-dimethylaniline;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2.2ClH/c1-8(11)9-6-4-5-7-10(9)12(2)3;;/h4-8H,11H2,1-3H3;2*1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJOAYVXRAJDVDE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1N(C)C)N.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18Cl2N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-(1,1-dioxido-6-(trifluoromethyl)-3,4-dihydro-2H-benzo[e][1,2,4]thiadiazin-3-yl)-N-isopentylbenzamide](/img/structure/B2444779.png)
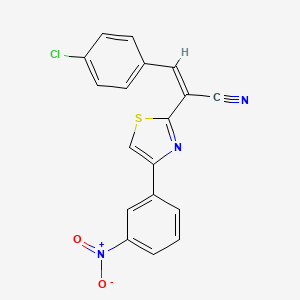
![(Z)-N-(3-allyl-6-methoxybenzo[d]thiazol-2(3H)-ylidene)acetamide](/img/structure/B2444781.png)
![N-(3-(1H-imidazol-1-yl)propyl)-2-(3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-oxoimidazolidin-1-yl)acetamide](/img/structure/B2444782.png)
![N-Benzyl-N-[(3-ethyl-5-methyl-1,2-oxazol-4-yl)methyl]prop-2-enamide](/img/structure/B2444783.png)
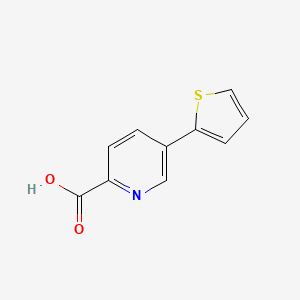
![3-Methyl-4-[(4-methylphenyl)sulfanyl]isoxazolo[5,4-d]pyrimidine](/img/structure/B2444789.png)
![1-(4-chlorophenyl)-4-(4-methoxyphenethyl)hexahydrothieno[3,4-b]pyrazin-2(1H)-one 6,6-dioxide](/img/structure/B2444790.png)
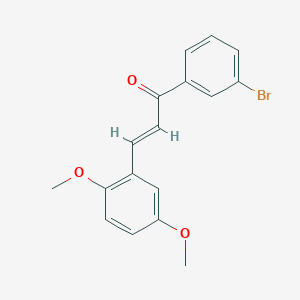
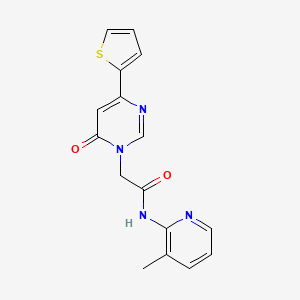
![(2S)-2-[3-(Trifluoromethyl)pyridin-2-yl]propan-1-ol](/img/structure/B2444795.png)
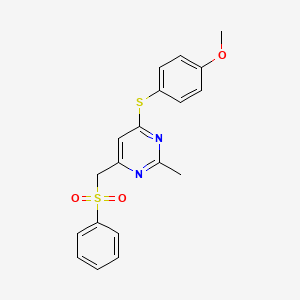
![(Z)-ethyl 2-(2-((4-(N,N-dimethylsulfamoyl)benzoyl)imino)-6-methylbenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2444797.png)